2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMMNXZTIOREQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via a involving the cyclization of an amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Structural Differences : The phenyl substituent here is 4-(trifluoromethyl) instead of 4-chlorophenyl.
- Impact: The trifluoromethyl group is more electron-withdrawing than chlorine, which may alter electronic properties and binding affinity. This substitution increases molecular weight (CF₃: 69.0 g/mol vs.
- Bioactivity : While specific data are unavailable for the target compound, trifluoromethyl-substituted analogs often show improved metabolic stability and target engagement in kinase inhibitors .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Core Differences : Replaces the tetrazole with a 1,3,4-thiadiazole ring and a 5-oxopyrrolidine.
- The 5-oxopyrrolidine may reduce conformational flexibility relative to 2-oxopyrrolidinyl.
- Bioactivity : Thiadiazole derivatives are common in antimicrobial agents, suggesting divergent therapeutic applications compared to tetrazole-based compounds .
N-(4-Chlorophenyl)-2-[6-[[3-(1H-imidazol-1-yl)propyl]amino]-2-pyridinyl]amino]-5-thiazolecarboxamide
- Substituent Variation: Uses a thiazole core with an imidazolylpropylamino-pyridine side chain.
- Functional Impact : The imidazole group introduces basicity (pKa ~7), enabling pH-dependent solubility. The pyridine-thiazole system may enhance metal-binding capacity, relevant for metalloenzyme inhibitors.
- Bioactivity : Such compounds are explored in oncology (e.g., kinase inhibitors), contrasting with the tetrazole’s broader use in CNS disorders .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The trifluoromethyl analog’s higher logP suggests superior lipid solubility but may require formulation adjustments to mitigate precipitation risks.
- The thiadiazole derivative’s increased topological polar surface area (TPSA) correlates with reduced CNS penetration, limiting its utility in neurological targets .
Target Compound
While direct bioactivity data are sparse, structural analogs with pyrrolidinyl-tetrazole scaffolds are reported as GABA receptor modulators or PDE4 inhibitors. The 4-chlorophenyl group may enhance selectivity for chlorophenol-sensitive targets .
2-[(4-Chlorophenyl)methyl-ethylamino]-4-(cyclopentylamino)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrimidine-5-carboxamide
- Activity : Binds to CASK, a membrane-associated guanylate kinase involved in synaptic signaling. The pyrrolidinylpropyl chain likely facilitates interactions with CASK’s PDZ domain.
- Comparison : The target compound’s tetrazole may offer different hydrogen-bonding patterns compared to pyrimidine, altering target specificity .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrazole ring, which is known for its diverse biological activities. The presence of a chlorophenyl group and a pyrrolidinone moiety contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 252.697 g/mol |
| Density | 1.324 g/cm³ |
| Boiling Point | 509.2 °C (predicted) |
| Flash Point | 261.7 °C (predicted) |
| LogP | 0.75 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrazole derivatives, including the compound . In particular, tetrazoles have shown activity against various viral strains, including influenza A. The structure-activity relationship (SAR) analysis indicates that modifications on the tetrazole ring can significantly influence antiviral potency.
For instance, a related study found that compounds with specific substituents at the nitrogen positions of the tetrazole ring exhibited varied cytotoxicity and selectivity indices against viral targets . The compound 10d , which had a butyl substituent, demonstrated significant toxicity, suggesting that the length and positioning of substituents are critical for activity.
Anticancer Properties
Tetrazole derivatives have also been evaluated for their anticancer properties. A study focusing on the synthesis of various tetrazole-containing compounds reported promising results in inhibiting cancer cell proliferation. The compound demonstrated an IC50 value indicating effective inhibition against specific cancer cell lines .
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the target cells. The tetrazole ring may facilitate binding to active sites, potentially leading to competitive inhibition or allosteric modulation of biological pathways.
Case Studies
- Antiviral Studies : A study published in MDPI evaluated several tetrazole derivatives for their cytotoxicity against influenza virus in MDCK cells. The results indicated that certain structural modifications could enhance antiviral activity while minimizing cytotoxic effects .
- Anticancer Evaluation : Research conducted on related tetrazole compounds demonstrated significant anti-proliferative effects on various cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range .
Q & A
Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of tetrazole and pyrrolidinone intermediates. For example:
- Step 1 : Coupling of 4-chlorophenyltetrazole with activated carbonyl derivatives.
- Step 2 : Introduction of the pyrrolidinone-propyl chain via nucleophilic substitution or amide bond formation.
- Reagents : POCl₃ or carbodiimides (e.g., EDC/HOBt) for activation.
- Conditions : Reflux in aprotic solvents (e.g., DMF, THF) at 80–100°C for 4–6 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the tetrazole ring and substituent positions (e.g., δ ~8.5 ppm for tetrazole protons).
- IR : Peaks at ~1680 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (tetrazole C=N).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₆ClN₅O₂).
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradients) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Software : SHELXL for refinement (e.g., resolving disorder in the pyrrolidinone ring).
- Key Parameters : R-factor < 5%, hydrogen bonding analysis (e.g., N–H⋯O interactions stabilizing the amide group).
- Challenges : Twinning or low-resolution data require iterative refinement cycles .
Q. What strategies address contradictory bioactivity data across different studies?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Purity Verification : Re-test compounds after HPLC purification (>98% purity).
- Control Experiments : Use known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions.
- Meta-Analysis : Compare IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO vs. saline) .
Q. How to design experiments to study its interaction with biological targets?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd).
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.
- Target Identification : CRISPR-Cas9 knockout libraries to identify resistance genes.
- Data Interpretation : Dose-response curves (log[inhibitor] vs. normalized response) to calculate EC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
